molecular formula C18H23ClN4O3S B11268094 6-((4-chlorobenzyl)sulfonyl)-N-(3-morpholinopropyl)pyridazin-3-amine

6-((4-chlorobenzyl)sulfonyl)-N-(3-morpholinopropyl)pyridazin-3-amine

Katalognummer: B11268094
Molekulargewicht: 410.9 g/mol
InChI-Schlüssel: OUYGVTUFPBIWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group, a methanesulfonyl group, and a morpholinylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine core, followed by the introduction of the chlorophenyl and methanesulfonyl groups through electrophilic aromatic substitution reactions. The final step often involves the nucleophilic substitution of the morpholinylpropyl group onto the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-[(4-BROMOPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE
  • 6-[(4-METHOXYPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE

Uniqueness

6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Eigenschaften

Molekularformel

C18H23ClN4O3S

Molekulargewicht

410.9 g/mol

IUPAC-Name

6-[(4-chlorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine

InChI

InChI=1S/C18H23ClN4O3S/c19-16-4-2-15(3-5-16)14-27(24,25)18-7-6-17(21-22-18)20-8-1-9-23-10-12-26-13-11-23/h2-7H,1,8-14H2,(H,20,21)

InChI-Schlüssel

OUYGVTUFPBIWOT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.